molecular formula C19H24BrN5O3 B11146751 1-(6-bromo-1H-indazol-3-yl)-N-(3-morpholinopropyl)-5-oxo-3-pyrrolidinecarboxamide

1-(6-bromo-1H-indazol-3-yl)-N-(3-morpholinopropyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11146751
M. Wt: 450.3 g/mol
InChI Key: VQUJTAHAERHPRM-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-N-(3-morpholinopropyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-(3-morpholinopropyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Bromination of indazole to introduce the bromo group.
  • Coupling of the brominated indazole with a pyrrolidine derivative.
  • Introduction of the morpholinopropyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents and solvents.
  • Controlled reaction temperatures and times.
  • Efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-N-(3-morpholinopropyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-(3-morpholinopropyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloro-1H-indazol-3-yl)-N-(3-morpholinopropyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure with a chloro group instead of a bromo group.

    1-(6-fluoro-1H-indazol-3-yl)-N-(3-morpholinopropyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure with a fluoro group instead of a bromo group.

Uniqueness

The presence of the bromo group in 1-(6-bromo-1H-indazol-3-yl)-N-(3-morpholinopropyl)-5-oxo-3-pyrrolidinecarboxamide may confer unique properties, such as increased reactivity or specific biological activity, compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C19H24BrN5O3

Molecular Weight

450.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24BrN5O3/c20-14-2-3-15-16(11-14)22-23-18(15)25-12-13(10-17(25)26)19(27)21-4-1-5-24-6-8-28-9-7-24/h2-3,11,13H,1,4-10,12H2,(H,21,27)(H,22,23)

InChI Key

VQUJTAHAERHPRM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

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